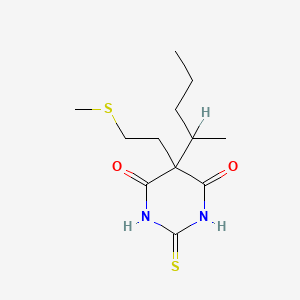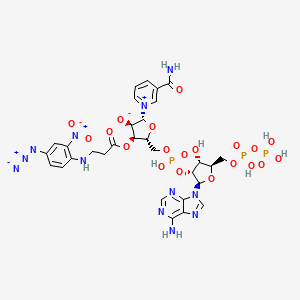![molecular formula C20H26N2O3S B1227653 N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B1227653.png)
N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide is a member of indoles.
Applications De Recherche Scientifique
Sulfonamide Inhibitors in Disease Treatment and Management
Sulfonamides have been extensively studied for their bacteriostatic properties, which make them valuable in treating bacterial infections. Beyond their traditional use as antibiotics, these compounds have found applications in treating diseases like cancer, Alzheimer's disease, and as antiviral agents against HIV. Specifically, sulfonamides serve as inhibitors for various enzymes and proteins critical in disease pathways, such as tyrosine kinases, HIV-1 protease, histone deacetylase 6, and angiogenesis factors. Their versatility in drug design has led to the development of drugs with significant efficacy in managing these conditions (Gulcin & Taslimi, 2018).
Agricultural and Environmental Applications
In agriculture, sulfonamides like 1-methylcyclopropene (1-MCP) are used to regulate the ripening process of fruits and vegetables, thereby extending their shelf life and reducing waste. 1-MCP works by inhibiting the effects of ethylene, a natural plant hormone responsible for the ripening and senescence of plant products. This application underscores the role of sulfonamides in improving food security and sustainability (Blankenship & Dole, 2003).
Antioxidant Capacity and Health Implications
Sulfonamides have also been studied for their antioxidant properties, which have implications for human health and disease prevention. For example, the ABTS/PP decolorization assay, a method for measuring antioxidant capacity, has been used to study the antioxidant potential of sulfonamide compounds. These properties may contribute to the therapeutic effects of sulfonamides in various oxidative stress-related diseases (Ilyasov et al., 2020).
Contribution to Drug Development and Medicinal Chemistry
Sulfonamides play a critical role in medicinal chemistry, contributing to the development of new therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make sulfonamides a key scaffold in drug discovery. These compounds have been developed into drugs with antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties, showcasing their broad therapeutic potential (Shichao et al., 2016).
Propriétés
Nom du produit |
N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide |
|---|---|
Formule moléculaire |
C20H26N2O3S |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C20H26N2O3S/c23-20(16-6-7-16)22-13-11-17-14-18(8-9-19(17)22)26(24,25)21-12-10-15-4-2-1-3-5-15/h4,8-9,14,16,21H,1-3,5-7,10-13H2 |
Clé InChI |
WYFXMFSDPLZWMW-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 |
SMILES canonique |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine](/img/structure/B1227572.png)
![[3-[4-Morpholinyl(sulfanylidene)methyl]-1-indolyl]-thiophen-2-ylmethanone](/img/structure/B1227576.png)
![4-(Diethylsulfamoyl)benzoic acid [2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] ester](/img/structure/B1227577.png)
![2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole](/img/structure/B1227579.png)
![[4-(3-Chlorophenyl)-1-piperazinyl]-(2,5-dimethyl-3-furanyl)methanone](/img/structure/B1227580.png)
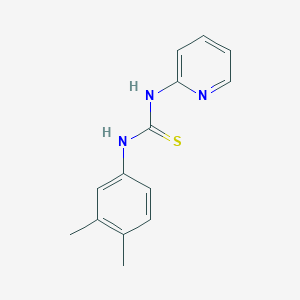
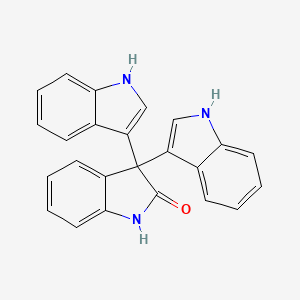
![1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B1227585.png)
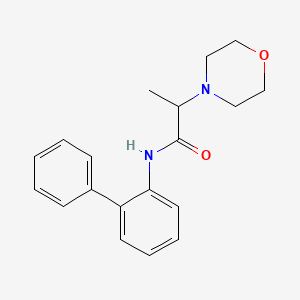
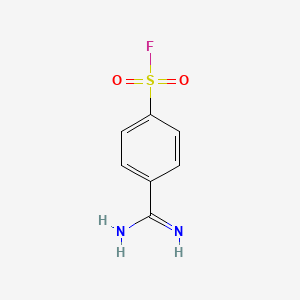
![(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B1227588.png)
